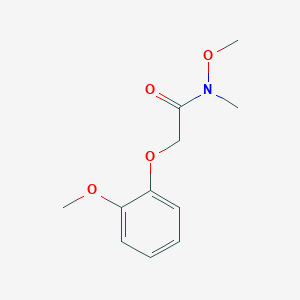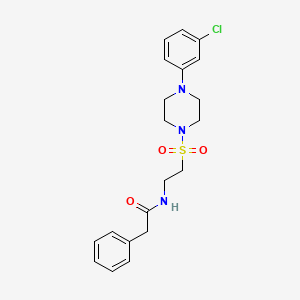![molecular formula C8H4F3N3O2 B2552637 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2060593-56-6](/img/structure/B2552637.png)
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a compound that belongs to the class of triazolopyridines, which are of significant interest due to their diverse biological activities and potential as pharmacophores. The trifluoromethyl group at the 5-position is a common feature in this class of compounds, which is known to influence the biological activity of these molecules .
Synthesis Analysis
The synthesis of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine derivatives has been achieved through various methods. One-pot, three-component synthesis methods have been developed, utilizing ionic liquids , solvent-free conditions , and metal-free intramolecular oxidative N-N bond formation . These methods offer advantages such as operational simplicity, mild reaction conditions, and high yields. Additionally, a general synthesis approach has been described for [1,2,4]triazolo[1,5-a]pyridines without substituents at the 2-position, which allows for the preparation of triazoles substituted at any position on the pyridine ring .
Molecular Structure Analysis
The molecular structure of triazolopyridines is influenced by the substituents at the 2- and 5-positions. Different substituents can lead to diverse supramolecular synthons in the solid state, as evidenced by the synthesis of new derivatives with varying 2-substituents combined with a morpholinomethylphenyl group at the 5-position . The crystal structures of these compounds reveal unique electronic and intermolecular interaction characteristics, which are valuable for pharmaceutical development and application in crystal engineering .
Chemical Reactions Analysis
Triazolopyridines can undergo various chemical reactions to yield a wide range of derivatives. For instance, reactions with 3-amino-5-trifluoromethyl-1,2,4-triazole have been used to synthesize poly-substituted triazolopyrimidine and triazolotriazine derivatives . Additionally, three-component condensation reactions have been employed to create 2-amino-5-hydroxy-triazolopyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid derivatives are closely related to their molecular structure. The presence of the trifluoromethyl group and other substituents affects the compound's reactivity, solubility, and potential biological activity. The crystal structure analysis provides insights into the intermolecular interactions that can influence the compound's stability and behavior in different environments .
Scientific Research Applications
Synthesis Methods
The synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines can be achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, highlighting a metal-free method for oxidative N-N bond formation that features short reaction times and high yields (Zheng et al., 2014). Another approach describes the parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives, showcasing the ability to generate a diverse library of compounds for potential biological activity optimization (Brodbeck et al., 2003).
Crystal Structure and Hydrogen Bonding
A study on the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. This structure forms centrosymmetric dimers that are linked into a two-dimensional sheet via hydrogen bonds, with trifluoromethyl groups extending out of the sheet, facilitating F⋯F and C—H⋯F contacts and completing the three-dimensional packing (Ye & Tanski, 2020).
Microwave-assisted Synthesis
Microwave-assisted synthesis techniques have been developed to efficiently produce fused heterocycles incorporating the trifluoromethyl moiety. This method demonstrates the synthesis of trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and others, highlighting the advantages of this approach such as high yields and environmental friendliness (Shaaban, 2008).
Safety And Hazards
The compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3, which refers to specific target organ toxicity - single exposure, category 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .
Future Directions
The future directions for the study of triazole compounds like 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential .
properties
IUPAC Name |
5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-2-1-3-5-12-6(7(15)16)13-14(4)5/h1-3H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTGOYTZJAHMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2552554.png)



![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2552560.png)


![2-(furan-2-carboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide](/img/structure/B2552568.png)



![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)

